Iosan
Overview
Description
Iosan is a compound known for its applications in various fields, particularly in the pharmaceutical and agricultural industries. It is a stable iodine-based product, often used for its antiseptic properties. The compound is known for its effectiveness in killing bacteria, fungi, and viruses, making it a valuable component in disinfectants and antiseptics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Iosan involves the reaction of iodine with a suitable carrier or stabilizer to form a stable iodine complex. One common method is the reaction of iodine with polyvinylpyrrolidone (PVP) to form povidone-iodine, which is a stable complex. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the stability of the iodine complex.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using reactors that can handle the exothermic nature of the iodine reaction. The process includes the precise control of reaction parameters such as temperature, pH, and concentration of reactants to ensure the consistent quality of the final product. The product is then purified and formulated into various forms such as solutions, ointments, and sprays for different applications.
Chemical Reactions Analysis
Types of Reactions: Iosan undergoes several types of chemical reactions, including:
Oxidation: this compound can act as an oxidizing agent, reacting with various organic and inorganic substances.
Reduction: Under certain conditions, this compound can be reduced to iodide ions.
Substitution: this compound can participate in substitution reactions where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other peroxides. The reaction typically occurs in an aqueous medium at room temperature.
Reduction: Reducing agents such as sodium thiosulfate or ascorbic acid are used. The reaction is usually carried out in an aqueous medium.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under acidic conditions.
Major Products Formed:
Oxidation: Formation of iodates and other oxidized iodine species.
Reduction: Formation of iodide ions.
Substitution: Formation of iodinated organic compounds.
Scientific Research Applications
Iosan has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions, particularly in organic synthesis.
Biology: Employed in molecular biology for the preparation of iodine-stained gels and other applications.
Medicine: Used as an antiseptic in wound care and surgical procedures. It is also used in the formulation of disinfectants and sanitizers.
Industry: Applied in the dairy industry for teat disinfection and in water treatment for its antimicrobial properties.
Mechanism of Action
The mechanism of action of Iosan involves the release of free iodine, which penetrates microbial cell walls and disrupts essential cellular functions. The iodine reacts with proteins, nucleotides, and fatty acids, leading to the inactivation of enzymes and the disruption of cell membranes. This results in the death of the microorganisms. The molecular targets include cellular proteins and nucleic acids, and the pathways involved are primarily related to oxidative stress and membrane integrity.
Comparison with Similar Compounds
Povidone-iodine: A similar iodine-based antiseptic with a broad spectrum of antimicrobial activity.
Chlorhexidine: Another antiseptic used in medical and dental applications, but with a different mechanism of action.
Hydrogen peroxide: An oxidizing agent with antiseptic properties, often used in wound care.
Uniqueness of Iosan: this compound is unique due to its stable iodine complex, which provides a sustained release of iodine, ensuring prolonged antimicrobial activity. Unlike other antiseptics, this compound is less irritating to the skin and mucous membranes, making it suitable for a wide range of applications.
Properties
IUPAC Name |
molecular iodine;2-(4-nonylphenoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O2.I2/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)19-15-14-18;1-2/h10-13,18H,2-9,14-15H2,1H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQXATXYMAVRAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCO.II | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28I2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
35860-86-7 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(4-nonylphenyl)-ω-hydroxy-, compd. with iodine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35860-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID101046038 | |
Record name | 2-(4-Nonylphenoxy)ethanol - iodine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101046038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
92% Aqueous solution: Red-brown viscous liquid; [Lonza MSDS] | |
Record name | Nonylphenoxypolyethanol-iodine complex | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21360 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
11096-42-7 | |
Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(nonylphenyl)-.omega.-hydroxy-, compd. with iodine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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